2-Methyl-2-(methylamino)butanoic acid;hydrochloride

Catalog No.
S2870590
CAS No.
2649084-07-9
M.F
C6H14ClNO2
M. Wt
167.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(methylamino)butanoic acid;hydrochlorid...

CAS Number

2649084-07-9

Product Name

2-Methyl-2-(methylamino)butanoic acid;hydrochloride

IUPAC Name

2-methyl-2-(methylamino)butanoic acid;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63

InChI

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H

InChI Key

ARKRQNXUQHIOFT-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)O)NC.Cl

solubility

not available

Me-DL-Abu-OH•HCl is a small molecule with a structure similar to an amino acid. However, the specific origin and significance in scientific research are not well documented in publicly available sources [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon chain (butanoic acid) with four carbons.
  • A methyl group (CH3) attached to the second carbon.
  • A methylamino group (CH3NH-) attached to the second carbon.
  • A carboxylic acid group (COOH) at the end of the chain.
  • A hydrochloride group (HCl) attached to the amino group, forming a salt.

The presence of both an amino group and a carboxylic acid group suggests potential amphoteric properties, meaning the molecule can act as an acid or a base depending on the surrounding environment [].


Chemical Reactions Analysis

  • Acid-base reactions: The molecule can react with acids or bases depending on the pH of the solution. In acidic conditions, it can act as a base and accept a proton. In basic conditions, it can act as an acid and donate a proton [].
  • Esterification: The carboxylic acid group can react with an alcohol in the presence of an acid catalyst to form an ester.

Synthesis of Me-DL-Abu-OH•HCl is not documented in readily available sources.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of ionic bonds between the amino group and the hydrochloride group [].
  • Solubility: Potentially soluble in water due to the presence of charged groups and the ability to form hydrogen bonds [].
  • Melting point and boiling point: No data available.

There is no current information available on the specific mechanism of action of Me-DL-Abu-OH•HCl in biological systems or its interaction with other compounds.

  • Potential irritant: The presence of an amino group suggests potential skin and eye irritation [].
  • Acidic properties: The carboxylic acid group suggests mild acidic properties, which may require handling with appropriate personal protective equipment.

Dates

Last modified: 04-14-2024

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